molecular formula C4H9NO B565666 Morpholine-2,2,3,3,5,5,6,6-D8 CAS No. 342611-02-3

Morpholine-2,2,3,3,5,5,6,6-D8

Cat. No.: B565666
CAS No.: 342611-02-3
M. Wt: 95.171
InChI Key: YNAVUWVOSKDBBP-SVYQBANQSA-N
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Description

Morpholine-2,2,3,3,5,5,6,6-D8 is a deuterated derivative of morpholine, a heterocyclic amine with the molecular formula C4D8HNO. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The deuteration enhances its utility in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholine-2,2,3,3,5,5,6,6-D8 can be synthesized through the deuteration of morpholine. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under controlled conditions to ensure high isotopic purity .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for efficiency and yield, often utilizing catalysts to facilitate the exchange reaction. The product is then purified to achieve the desired isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Morpholine-2,2,3,3,5,5,6,6-D8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deuterated N-oxide derivatives, reduced morpholine, and various substituted morpholine compounds .

Scientific Research Applications

Morpholine-2,2,3,3,5,5,6,6-D8 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of Morpholine-2,2,3,3,5,5,6,6-D8 involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactionsThis effect is particularly useful in studying reaction mechanisms and pathways .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The non-deuterated form of Morpholine-2,2,3,3,5,5,6,6-D8.

    Piperidine-2,2,3,3,5,5,6,6-D8: Another deuterated heterocyclic amine.

    Pyrrolidine-2,2,3,3,4,4,5,5-D8: A deuterated derivative of pyrrolidine

Uniqueness

This compound is unique due to its high isotopic purity and the presence of deuterium atoms, which enhance its stability and utility in various applications. Its deuterated nature makes it particularly valuable in NMR spectroscopy and the development of deuterated drugs .

Properties

IUPAC Name

2,2,3,3,5,5,6,6-octadeuteriomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-3-6-4-2-5-1/h5H,1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAVUWVOSKDBBP-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671259
Record name (2,2,3,3,5,5,6,6-~2~H_8_)Morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342611-02-3
Record name (2,2,3,3,5,5,6,6-~2~H_8_)Morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morpholine-2,2,3,3,5,5,6,6-d8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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